molecular formula C15H11ClFN3O2S B2738507 N-[(2-chloro-4-fluorophenyl)methyl]-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 1286721-75-2

N-[(2-chloro-4-fluorophenyl)methyl]-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2738507
CAS No.: 1286721-75-2
M. Wt: 351.78
InChI Key: SGDIYNSGJXHAQO-UHFFFAOYSA-N
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Description

N-[(2-Chloro-4-fluorophenyl)methyl]-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a thiophene moiety and an acetamide group substituted with a 2-chloro-4-fluorobenzyl chain.

  • S-Alkylation: Reaction of a thione precursor (e.g., 5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione) with a chloroacetamide derivative.
  • Acetylation: Introduction of the 2-chloro-4-fluorobenzyl group via nucleophilic substitution or coupling reactions.

The compound’s structural complexity positions it as a candidate for antimicrobial, enzyme inhibitory, or anticancer applications, as seen in related molecules ().

Properties

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methyl]-2-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFN3O2S/c16-11-6-10(17)4-3-9(11)8-18-13(21)7-14-19-20-15(22-14)12-2-1-5-23-12/h1-6H,7-8H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDIYNSGJXHAQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(O2)CC(=O)NCC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloro-4-fluorophenyl)methyl]-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of a bromine atom to the indoline ring.

    Acetylation: Addition of an acetyl group to the nitrogen atom.

    Sulfonation: Introduction of a sulfonamide group.

    Substitution: Attachment of the isopropylphenyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chloro-4-fluorophenyl)methyl]-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Conversion to more reduced forms.

    Substitution: Replacement of functional groups.

    Hydrolysis: Breakdown in the presence of water.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles or electrophiles under appropriate conditions.

    Hydrolysis: Acidic or basic conditions to facilitate the breakdown.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction might yield an amine or alcohol.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: As an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-[(2-chloro-4-fluorophenyl)methyl]-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved could include signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Core Heterocyclic Variations
Compound Name Core Structure Key Substituents Biological Activity (IC50/EC50) Reference
Target Compound 1,3,4-Oxadiazole Thiophen-2-yl, 2-chloro-4-fluorobenzyl Not reported (presumed antimicrobial/antienzyme)
6f (N-Substituted Oxadiazole) 1,3,4-Oxadiazole 4-Chlorophenyl, sulfanylacetamide Antimicrobial (most potent in series)
2a (Benzofuran-Oxadiazole) 1,3,4-Oxadiazole Benzofuran-2-yl, 3-chlorophenyl Laccase catalysis, antimicrobial
SCH₂CONHN=CHC₆H₅ 1,3,4-Thiadiazole Benzylidenehydrazinyl, thiazole IC50 = 0.48±0.2 nM (enzyme inhibition)

Key Observations :

  • Heterocyclic Core : The 1,3,4-oxadiazole and thiadiazole cores are common in bioactive compounds due to their planar rigidity and hydrogen-bonding capacity. Thiadiazoles (e.g., ) often exhibit higher metabolic stability than oxadiazoles but may reduce solubility .
  • Substituent Impact : The 2-chloro-4-fluorobenzyl group in the target compound likely enhances lipophilicity and target binding compared to simpler aryl groups (e.g., 4-chlorophenyl in 6f). Fluorine’s electronegativity may also improve pharmacokinetics .
Acetamide Modifications
Compound Name Acetamide Substituent Melting Point (°C) Activity Reference
Target Compound 2-Chloro-4-fluorobenzyl Not reported Presumed enzyme inhibition
4a (Oxadiazole-Thioacetamide) Benzothiazol-2-yl 189–194 Lipoxygenase (LOX) inhibition
3a (Pyridine-Oxadiazole) 4-(3-Nitrophenyl)thiazol-2-yl 184–185 Acetylcholinesterase inhibition
N-(1,3-Benzodioxol-5-ylmethyl) 4-Methoxyphenoxy 127 Not specified

Key Observations :

  • Electron-Withdrawing Groups : Nitro (3a) and chloro/fluoro (target compound) substituents may increase electrophilicity, enhancing interactions with enzyme active sites .
  • Bulkier Substituents : The benzothiazole group in 4a raises the melting point (189–194°C), suggesting improved crystallinity and stability compared to smaller groups .
Antimicrobial Activity
  • 6f and 6o () : Exhibited broad-spectrum antimicrobial activity (MIC = 4–16 µg/mL), attributed to the 4-chlorophenyl and sulfanyl groups.
  • 2a and 2b () : Showed potent Laccase catalysis (EC50 < 10 µM), with benzofuran enhancing π-π stacking in enzyme active sites.

Target Compound’s Potential: The thiophene and chloro-fluorophenyl groups may synergize to improve membrane penetration and target binding, though toxicity risks (e.g., hemolytic activity in 6g and 6j ) must be assessed.

Enzyme Inhibition
  • SCH₂CONHN=CHC₆H₅ () : IC50 = 0.48±0.2 nM, highlighting the efficacy of hydrazinyl-thiazole motifs.
  • 3a () : Inhibited acetylcholinesterase (AChE) at sub-micromolar concentrations, likely due to the nitro group’s electron-withdrawing effects.

Structural Advantage : The target compound’s oxadiazole-thiophene core may mimic natural enzyme substrates, enhancing competitive inhibition .

Biological Activity

N-[(2-chloro-4-fluorophenyl)methyl]-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a compound that belongs to the class of 1,3,4-oxadiazole derivatives, which are known for their diverse biological activities, particularly in anticancer research. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C₁₅H₁₁ClFN₃O₂S with a molecular weight of 351.8 g/mol. The structural features include:

  • Chlorine and Fluorine Substituents : These halogens are known to enhance biological activity through various mechanisms.
  • Oxadiazole Ring : This heterocyclic structure is significant for its pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that compounds containing the 1,3,4-oxadiazole moiety exhibit potent anticancer activities. For instance:

  • Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines. In one study, derivatives similar to this compound displayed IC50 values significantly lower than those of standard chemotherapeutics like cisplatin .
  • Mechanisms of Action :
    • Enzyme Inhibition : 1,3,4-Oxadiazole derivatives inhibit key enzymes involved in cancer progression such as topoisomerase and histone deacetylase (HDAC), which are crucial for DNA replication and transcription .
    • Apoptosis Induction : These compounds promote apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

Structural FeatureEffect
Chloro and Fluoro Substituents Enhance binding affinity to target enzymes
Oxadiazole Ring Provides lipophilicity aiding in cell membrane penetration
Amide Functional Group Facilitates hydrogen bonding with biological targets

Case Studies

Several studies have documented the efficacy of similar compounds:

  • Study on A549 Cell Line : Compounds containing the oxadiazole ring exhibited IC50 values ranging from 1.59 to 7.48 μM against the A549 human lung cancer cell line . This indicates a strong potential for therapeutic applications.
  • In Vivo Studies : Animal models treated with oxadiazole derivatives showed reduced tumor growth rates compared to control groups. The mechanisms involved included enhanced apoptosis and reduced angiogenesis .

Q & A

Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazides or hydrazides under acidic conditions (e.g., POCl₃ or H₂SO₄) .
  • Step 2: Coupling of the oxadiazole moiety to the acetamide backbone using nucleophilic substitution or amidation reactions. For example, the thiophene-linked oxadiazole may react with a chlorophenylmethylamine derivative in DMF at 80–100°C .
  • Optimization: Yield and purity depend on solvent choice (e.g., DMF for polar intermediates, dichloromethane for non-polar steps), temperature control (reflux for cyclization), and catalysts like triethylamine for acylation .

Basic: Which spectroscopic techniques are critical for structural characterization?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl methyl protons at δ 4.5–5.0 ppm, thiophene protons at δ 6.8–7.2 ppm) .
  • Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]⁺ ~420–430 Da) and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Key peaks include C=O stretch (~1680 cm⁻¹) and C-F/C-Cl stretches (1100–1200 cm⁻¹) .

Advanced: How to design dose-response experiments for assessing antimicrobial activity?

Answer:

  • Assay Selection: Use standardized microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .
  • Dosing: Test concentrations from 0.5–128 µg/mL. Note that oxadiazole derivatives often show MIC values <32 µg/mL against resistant strains .
  • Data Interpretation: Compare IC₅₀ values with structural analogs (e.g., substituent effects: thiophene enhances membrane penetration vs. phenyl) .

Advanced: How to resolve contradictions in reported anticancer activity across cell lines?

Answer:

  • Variable Factors: Cell line heterogeneity (e.g., p53 status in HeLa vs. MCF-7), assay duration (48 vs. 72 hr), and solvent toxicity (DMSO >1% can artifactually reduce viability) .
  • Mechanistic Follow-Up: Use flow cytometry (apoptosis via Annexin V) and Western blotting (caspase-3 activation) to differentiate cytotoxic vs. cytostatic effects .
  • Structural Modifications: Introduce electron-withdrawing groups (e.g., nitro) to the fluorophenyl ring to enhance DNA intercalation .

Advanced: What computational strategies predict binding affinity to kinase targets?

Answer:

  • Molecular Docking: Use AutoDock Vina with crystal structures (e.g., EGFR kinase PDB:1M17). The oxadiazole ring often forms hydrogen bonds with Lys721 .
  • MD Simulations: Assess binding stability (RMSD <2 Å over 50 ns) in explicit solvent (TIP3P water). Thiophene moieties may stabilize hydrophobic pockets .
  • QSAR Models: Corporate descriptors like logP (optimal ~3.5) and polar surface area (<90 Ų) to prioritize analogs .

Basic: What initial toxicity screening assays are recommended?

Answer:

  • In Vitro Cytotoxicity: MTT assay on HEK293 or HepG2 cells (IC₅₀ >50 µM suggests low toxicity) .
  • Hemolytic Activity: Incubate with erythrocytes at 100 µg/mL; <5% hemolysis indicates blood compatibility .
  • Metabolic Stability: Microsomal incubation (human liver microsomes) to estimate t₁/₂ (>30 min preferred) .

Advanced: How to establish structure-activity relationships (SAR) for derivatives?

Answer:

  • Core Modifications: Replace thiophene with furan (lower lipophilicity) or pyridine (enhanced π-π stacking). Note: Thiophene improves IC₅₀ against MCF-7 by 2-fold .
  • Substituent Effects: Fluorine at the 4-phenyl position increases metabolic stability vs. chlorine (t₁/₂: 45 vs. 28 min) .
  • Bioisosterism: Replace acetamide with sulfonamide; monitor solubility (logP shifts from 2.8 to 3.1) .

Advanced: What strategies validate target engagement in cellular assays?

Answer:

  • Cellular Thermal Shift Assay (CETSA): Heat shock (45–55°C) lysates to confirm target protein stabilization by the compound .
  • Knockdown Studies: siRNA-mediated silencing of putative targets (e.g., PARP-1) to assess rescue of cytotoxicity .
  • Pull-Down Assays: Biotinylated probes coupled to streptavidin beads for affinity capture and LC-MS identification .

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